(3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid is a complex organic compound that features a thiomorpholine ring substituted with a fluorobenzene sulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the sulfonylation and carboxylation reactions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The fluorobenzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorobenzene ring.
Scientific Research Applications
(3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorobenzene ring may also interact with hydrophobic pockets in enzymes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
α-Trifluoromethylstyrene derivatives: Versatile intermediates in organic synthesis.
Uniqueness
(3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid is unique due to its combination of a thiomorpholine ring, a fluorobenzene sulfonyl group, and a carboxylic acid group
Properties
CAS No. |
821800-11-7 |
---|---|
Molecular Formula |
C11H12FNO4S2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(3R)-4-(2-fluorophenyl)sulfonylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H12FNO4S2/c12-8-3-1-2-4-10(8)19(16,17)13-5-6-18-7-9(13)11(14)15/h1-4,9H,5-7H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
FSSMVAYAJYAYMA-VIFPVBQESA-N |
Isomeric SMILES |
C1CSC[C@H](N1S(=O)(=O)C2=CC=CC=C2F)C(=O)O |
Canonical SMILES |
C1CSCC(N1S(=O)(=O)C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.